Tert-butyl 2-ethylhydrazinecarboxylate
Overview
Description
Tert-butyl 2-ethylhydrazinecarboxylate is an organic compound with the molecular formula C7H16N2O2. It is a colorless to yellow solid or semi-solid, and it is used in various chemical reactions and research applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Tert-butyl 2-ethylhydrazinecarboxylate is a chemical compound with the molecular formula C7H16N2O2 The primary targets of this compound are currently not well-documented in the literature
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 1.97 , suggesting that it may have good bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-ethylhydrazinecarboxylate can be synthesized through the reaction of tert-butyl carbazate with ethyl halides under palladium-catalyzed cross-coupling conditions . The reaction typically involves the use of dichloromethane as a solvent and reagents such as HOBT (1-hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-ethylhydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones and other derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include hydrazones, hydrazine derivatives, and substituted carbamates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Tert-butyl 2-ethylhydrazinecarboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbazate: Similar in structure but lacks the ethyl group, making it less reactive in certain reactions.
Ethyl carbazate: Similar but with an ethyl group instead of the tert-butyl group, leading to different reactivity and stability.
Hydrazinecarboxylic acid derivatives: These compounds share the hydrazinecarboxylate functional group but differ in their substituents, affecting their chemical properties and applications.
Uniqueness
Tert-butyl 2-ethylhydrazinecarboxylate is unique due to its combination of the tert-butyl and ethyl groups, which provide a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(ethylamino)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-5-8-9-6(10)11-7(2,3)4/h8H,5H2,1-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBGVIVRTPGQSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458261 | |
Record name | tert-butyl 2-ethylhydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476362-41-1 | |
Record name | tert-butyl 2-ethylhydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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